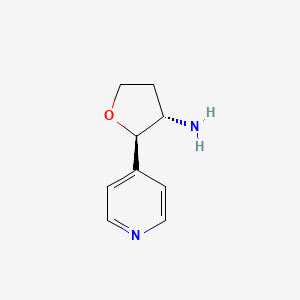

(2R,3S)-2-(Pyridin-4-yl)tetrahydrofuran-3-amine

Beschreibung

(2R,3S)-2-(Pyridin-4-yl)tetrahydrofuran-3-amine is a chiral amine featuring a tetrahydrofuran (THF) ring substituted at the 2-position with a pyridin-4-yl group and an amine at the 3-position. The pyridine moiety introduces aromaticity and basicity, while the THF ring contributes to conformational rigidity.

Eigenschaften

Molekularformel |

C9H12N2O |

|---|---|

Molekulargewicht |

164.20 g/mol |

IUPAC-Name |

(2R,3S)-2-pyridin-4-yloxolan-3-amine |

InChI |

InChI=1S/C9H12N2O/c10-8-3-6-12-9(8)7-1-4-11-5-2-7/h1-2,4-5,8-9H,3,6,10H2/t8-,9+/m0/s1 |

InChI-Schlüssel |

DNJJXTGHLCEGKC-DTWKUNHWSA-N |

Isomerische SMILES |

C1CO[C@@H]([C@H]1N)C2=CC=NC=C2 |

Kanonische SMILES |

C1COC(C1N)C2=CC=NC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(Pyridin-4-yl)tetrahydrofuran-3-amine typically involves the following steps:

Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.

Introduction of the Pyridine Moiety: This step often involves coupling reactions such as Suzuki or Heck coupling to attach the pyridine ring to the tetrahydrofuran scaffold.

Introduction of the Amine Group: The amine group can be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3S)-2-(Pyridin-4-yl)tetrahydrofuran-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyridine ring or other parts of the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the pyridine ring or the tetrahydrofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic reagents are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2R,3S)-2-(Pyridin-4-yl)tetrahydrofuran-3-amine can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (2R,3S)-2-(Pyridin-4-yl)tetrahydrofuran-3-amine would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The pathways involved would vary based on the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Stereochemistry

The following table summarizes key structural differences between (2R,3S)-2-(Pyridin-4-yl)tetrahydrofuran-3-amine and its analogs:

Key Observations :

- Substituent Diversity : The pyridin-4-yl group in the target compound contrasts with pyrazole , trifluoromethylphenyl , and ether-linked THF substituents in analogs. These variations influence electronic properties (e.g., CF₃ enhances lipophilicity) and binding interactions.

- Stereochemistry : The target compound’s defined (2R,3S) configuration differs from racemic mixtures (e.g., 3k ), which may reduce enantiomeric specificity in applications like catalysis or drug design.

Physicochemical and Functional Properties

- Lipophilicity : The trifluoromethyl group in 3k increases logP compared to the pyridin-4-yl group, which is more polar due to the nitrogen lone pair.

- Basicity : The pyridine nitrogen in the target compound (pKa ~5-6) contrasts with the aliphatic amine (pKa ~9-10) in 3k, affecting solubility and protonation states under physiological conditions.

Research Implications

- Medicinal Chemistry : The pyridin-4-yl group in the target compound may engage in π-π stacking or hydrogen bonding with biological targets, while analogs like 3k could optimize pharmacokinetics via lipophilic modifications.

- Catalysis : The chiral THF-amine scaffold is valuable in asymmetric synthesis; enantiomeric purity in the target compound may improve enantioselectivity compared to racemic analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.